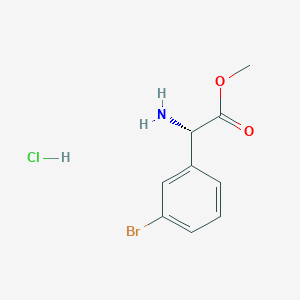

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” is a chemical compound that belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . The compound is also known as Hexanoic acid, 2-hydroxy-, (2S)- .

Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” is complex. The compound contains total 42 bond(s); 17 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) .Chemical Reactions Analysis

The family of D-isomer specific 2-hydroxyacid dehydrogenases (2HADHs) contains a wide range of oxidoreductases with various metabolic roles as well as biotechnological applications . They catalyze the stereospecific, reversible reduction of 2-keto acids to the corresponding 2-hydroxy acids by the simultaneous oxidation of nicotinamide adenine dinucleotide (NAD + ) .Future Directions

The future directions for the study of “(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” and similar compounds could involve further characterization of the new subfamilies of 2HADHs . This may result in discoveries of enzymes with novel metabolic roles and with properties beneficial for biotechnological applications .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with 2-hydroxyacetamide. The resulting protected dipeptide is then deprotected and hydrolyzed to yield the target compound.", "Starting Materials": [ "L-histidine", "2-hydroxyacetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "di-tert-butyl dicarbonate (Boc2O)", "trifluoroacetic acid (TFA)", "hydrochloric acid (HCl)", "diethyl ether", "methanol", "water" ], "Reaction": [ "Protect the amine group of L-histidine by reacting with Boc2O in the presence of DMAP and triethylamine (TEA) in dry dichloromethane (DCM) to yield Boc-L-histidine.", "Protect the carboxylic acid group of Boc-L-histidine by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of TEA in dry DCM to yield Boc-Boc-L-histidine.", "Couple Boc-Boc-L-histidine with 2-hydroxyacetamide in the presence of DCC and NHS in dry DCM to yield Boc-Boc-L-histidine-2-hydroxyacetamide.", "Deprotect the Boc groups of Boc-Boc-L-histidine-2-hydroxyacetamide by treating with TFA in methanol to yield (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid.", "Dissolve (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid in hydrochloric acid and precipitate the hydrochloride salt by adding diethyl ether.", "Dry the hydrochloride salt of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid to yield the final product." ] } | |

CAS RN |

2241107-72-0 |

Product Name |

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride |

Molecular Formula |

C8H17ClN2O4 |

Molecular Weight |

240.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.